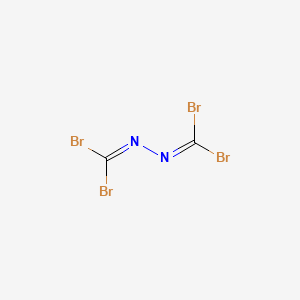![molecular formula C14H12N10O12 B599719 N,N'-1,2-Ethanediyl-bis[2,4,6-trinitro-1,3-benzenediamine] CAS No. 167101-91-9](/img/structure/B599719.png)
N,N'-1,2-Ethanediyl-bis[2,4,6-trinitro-1,3-benzenediamine]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-1,2-Ethanediyl-bis[2,4,6-trinitro-1,3-benzenediamine]: is a chemical compound with the molecular formula C14H6N6O122,2’,4,4’,6,6’-Hexanitrostilbene . This compound is notable for its high nitrogen content and its use in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-1,2-Ethanediyl-bis[2,4,6-trinitro-1,3-benzenediamine] typically involves the nitration of stilbene derivatives. The process begins with the preparation of stilbene, which is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale nitration processes. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality N,N’-1,2-Ethanediyl-bis[2,4,6-trinitro-1,3-benzenediamine].
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of diamine derivatives.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Diamine derivatives with amino groups replacing the nitro groups.
Substitution: Substituted derivatives with various functional groups replacing the nitro groups.
Applications De Recherche Scientifique
Chemistry: N,N’-1,2-Ethanediyl-bis[2,4,6-trinitro-1,3-benzenediamine] is used as a precursor in the synthesis of various organic compounds. Its high nitrogen content makes it valuable in the study of energetic materials and explosives.
Biology: In biological research, this compound is used as a reagent in the study of enzyme-catalyzed reactions. Its derivatives are also explored for their potential biological activities.
Medicine: The compound and its derivatives are investigated for their potential use in drug development. Their unique chemical properties make them candidates for the design of novel therapeutic agents.
Industry: In the industrial sector, N,N’-1,2-Ethanediyl-bis[2,4,6-trinitro-1,3-benzenediamine] is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of N,N’-1,2-Ethanediyl-bis[2,4,6-trinitro-1,3-benzenediamine] involves its interaction with molecular targets through its nitro groups. These interactions can lead to the formation of reactive intermediates, which can further react with other molecules. The pathways involved in these reactions are complex and depend on the specific conditions and reagents used.
Comparaison Avec Des Composés Similaires
- 2,2’,4,4’,6,6’-Hexanitrobibenzyl
- 2,2’,4,4’,6,6’-Hexanitrobenzene
- 2,2’,4,4’,6,6’-Hexanitro-1,1’-biphenyl
Uniqueness: N,N’-1,2-Ethanediyl-bis[2,4,6-trinitro-1,3-benzenediamine] is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Its high nitrogen content and the presence of multiple nitro groups make it particularly valuable in the study of energetic materials and explosives. Additionally, its versatility in undergoing various chemical reactions makes it a valuable compound in both research and industrial applications.
Propriétés
IUPAC Name |
3-N-[2-(3-amino-2,4,6-trinitroanilino)ethyl]-2,4,6-trinitrobenzene-1,3-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N10O12/c15-9-5(19(25)26)3-7(21(29)30)11(13(9)23(33)34)17-1-2-18-12-8(22(31)32)4-6(20(27)28)10(16)14(12)24(35)36/h3-4,17-18H,1-2,15-16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXCWKGLAXRWKBD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1[N+](=O)[O-])NCCNC2=C(C=C(C(=C2[N+](=O)[O-])N)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])N)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N10O12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[2-(dimethylamino)phenyl]acetamide](/img/structure/B599646.png)






